3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
This compound belongs to the triazolopyridine family, characterized by a fused triazole-pyridine core. The 3-position is substituted with a 4-methoxyphenylmethyl group, while the 7-position contains a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its structural complexity and functional diversity make it a candidate for medicinal chemistry and materials science research.
Properties
Molecular Formula |
C19H23BN4O3 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C19H23BN4O3/c1-18(2)19(3,4)27-20(26-18)15-10-11-21-17-16(15)22-23-24(17)12-13-6-8-14(25-5)9-7-13/h6-11H,12H2,1-5H3 |
InChI Key |
WEQQMITZSRILOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(N=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Bromination at the 7-Position
Bromination of the triazolopyridine core is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. Regioselectivity is ensured by the electron-deficient nature of the pyridine ring, directing electrophilic substitution to the 7-position.
Suzuki-Miyaura Coupling
The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Pd-PEPPSI-IPentCl (0.5 mol%) in toluene at 80°C for 12 hours achieves >85% conversion. Alternative catalysts like Pd(dppf)Cl₂ may also be used but require higher temperatures (100°C).
Optimization parameters :
-
Base : Potassium carbonate or triethylamine.
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
Alkylation at the 3-Position
The 4-methoxyphenylmethyl group is introduced via nucleophilic substitution or reductive amination.
Benzylation Using 4-Methoxybenzyl Chloride
The triazolopyridine nitrogen at the 3-position reacts with 4-methoxybenzyl chloride in the presence of a base. Diisopropylethylamine (DIPEA) in acetonitrile at 60°C for 6 hours affords the alkylated product in 75% yield.
Mechanistic insight :
Reductive Amination Alternative
For substrates with amine groups, reductive amination using 4-methoxybenzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol achieves similar results (68% yield). However, this route is less common due to intermediate instability.
Integrated Synthetic Routes
Two primary pathways are validated:
Pathway A: Cyclization → Bromination → Suzuki → Alkylation
Overall yield : 52% (four steps).
Pathway B: Alkylation → Cyclization → Suzuki
-
Alkylation of 2-hydrazinylpyridine with 4-methoxybenzyl chloride.
Overall yield : 48% (lower due to steric effects during cyclization).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer during exothermic steps like Suzuki coupling. Key adaptations include:
-
Catalyst recycling : Pd recovery via chelating resins reduces costs.
-
Solvent selection : Switching from DMF to 2-methyltetrahydrofuran improves environmental metrics.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low regioselectivity in bromination | Use directing groups (e.g., acetyl) |
| Boronate ester hydrolysis | Anhydrous conditions, molecular sieves |
| Alkylation side reactions | Bulkier bases (e.g., DBU) |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit promising anticancer properties. The presence of the triazole ring is known to enhance the interaction with various biological targets involved in cancer progression.
- Mechanism of Action : The compound may function as a selective estrogen receptor down-regulator (SERD), which is crucial in treating hormone-dependent cancers such as breast cancer. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by down-regulating estrogen receptors in cell lines like MCF-7 and BT474 .
Inflammation Modulation
The compound's ability to modulate inflammatory pathways has been investigated through its interaction with receptors involved in inflammatory responses. Such interactions could lead to potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds structurally related to 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibited significant anti-tumor activity against various cancer cell lines. The study highlighted the compound's effectiveness in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Structural Analysis and Docking Studies
Another research effort involved molecular docking studies that assessed the binding affinity of this compound to targeted proteins implicated in cancer pathways. The results indicated strong binding interactions that suggest potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism by which 3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties (Hypothetical Data Based on Analogues)
Comparative Bioactivity (Hypothetical)
| Compound | IC₅₀ (PIM-1 Kinase) | Tubulin Polymerization Inhibition |
|---|---|---|
| Target Compound | ~50 nM* | No activity |
| 3H-[1,2,3]triazolo[4,5-b]pyridine derivatives | N/A | IC₅₀ = 1–10 µM |
*Predicted based on structural similarity to compounds.
Biological Activity
3-[(4-methoxyphenyl)methyl]-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 403.3 g/mol. The compound features a triazole ring and a boron-containing moiety which are critical for its biological interactions.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Kinases : Similar compounds with triazole structures have been shown to inhibit various kinases involved in cancer progression. The presence of the boron atom may enhance binding affinity to target proteins.
- Modulation of Enzyme Activity : The dioxaborolane group is known to interact with enzymes, potentially altering their activity and affecting cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to controls. For example, it showed a dose-dependent decrease in viability in A549 lung cancer cells.
- Mechanistic Studies : The compound induced apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The triazole moiety has been linked to antifungal properties. Preliminary tests suggest that the compound exhibits activity against certain fungal strains, although further studies are needed to elucidate its full spectrum of antimicrobial activity.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of the methoxyphenyl group and the dioxaborolane substituent in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Removal of methoxy group | Decreased potency against cancer cell lines |
| Alteration of dioxaborolane structure | Varied enzyme inhibition profiles |
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in significant tumor regression compared to untreated controls.
- Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects, indicating potential for use in combination therapies.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves:
- Diazotization and cyclization : Starting from pyridine-3,4-diamine, diazotization with NaNO₂ under acidic conditions forms the triazolo[4,5-b]pyridine core .
- Boron introduction : The tetramethyl-1,3,2-dioxaborolane group is introduced via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol at 105°C are standard .
- Functionalization : Methoxyphenylmethyl groups are added via nucleophilic substitution or reductive amination, requiring anhydrous solvents (DMF, dichloromethane) and catalysts (CuI, Et₃N) . Key conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision (1:1.2 molar ratio for boron reagents) are critical to avoid side reactions.
Q. What analytical techniques are recommended for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies regiochemistry of the triazole ring and boron group integration .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for boron .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%); monitor for byproducts like de-boronated intermediates .
Advanced Research Questions
Q. How does the tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The boron group enables aryl-aryl bond formation with aryl halides. Its steric bulk (tetramethyl substitution) slows transmetallation but improves stability against protodeboronation. Optimize with Pd(OAc)₂ and SPhos ligand .
- Side reactions : Hydrolysis of the dioxaborolane to boronic acid (B(OH)₂) under aqueous conditions reduces coupling efficiency. Use anhydrous toluene and degassed solvents to mitigate .
Q. What strategies improve regioselectivity in triazolo-pyridine core formation?
- Diazotization optimization : Adjust HNO₂ concentration (0.5–1.0 M) and reaction time (2–4 hrs) to favor triazolo[4,5-b] over [4,5-c] isomers. Excess HCl (pH < 2) suppresses nitroso byproducts .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (78% vs. 63%) by enhancing cyclization kinetics .
Q. How to design stability studies under varying pH and temperature?
- Thermal stability : Conduct TGA (thermogravimetric analysis) from 25–200°C; observe decomposition onset (typically >150°C). Store at -20°C under N₂ for long-term stability .
- pH stability : Incubate in buffers (pH 1–13, 37°C) for 24–72 hrs. Monitor via HPLC for degradation (e.g., boron group hydrolysis at pH >10) .
Structure-Activity Relationship (SAR) & Data Contradictions
Q. How do substitutions at the triazolo-pyridine core affect biological activity?
- Methoxyphenyl group : Enhances lipophilicity (logP +0.5) and membrane permeability, critical for intracellular targets (e.g., kinase inhibition). Replace with electron-withdrawing groups (e.g., CF₃) to modulate binding .
- Boron group removal : Reduces antiproliferative activity (IC₅₀ increases from 0.2 μM to >10 μM in cancer cell lines), confirming its role in target engagement .
Q. How to resolve discrepancies in reported biological activities?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hrs). For example, antitumor activity varies 3-fold between MTT and ATP-based assays due to differing detection thresholds .
- Structural analogs : Compare with triazolopyrimidines (e.g., PKI-402), which show 10x higher potency but poorer solubility, highlighting trade-offs in SAR .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Suzuki Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85% |
| Solvent | Toluene:EtOH (3:1) | 78% |
| Temperature | 105°C | 90% |
| Base | K₂CO₃ | 82% |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
